3-phosphonato-D-glycerate(3-) 3-phosphonato-D-glycerate(3-) 3-phosphonato-D-glycerate(3-) is an organophosphate oxoanion arising from deprotonation of the carboxy and phosphate OH groups of 3-phospho-D-glyceric acid; major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is an organophosphate oxoanion and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 3-phospho-D-glyceric acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1957967
InChI: InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1
SMILES:
Molecular Formula: C3H4O7P-3
Molecular Weight: 183.03 g/mol

3-phosphonato-D-glycerate(3-)

CAS No.:

Cat. No.: VC1957967

Molecular Formula: C3H4O7P-3

Molecular Weight: 183.03 g/mol

* For research use only. Not for human or veterinary use.

3-phosphonato-D-glycerate(3-) -

Specification

Molecular Formula C3H4O7P-3
Molecular Weight 183.03 g/mol
IUPAC Name (2R)-2-hydroxy-3-phosphonatooxypropanoate
Standard InChI InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1
Standard InChI Key OSJPPGNTCRNQQC-UWTATZPHSA-K
Isomeric SMILES C([C@H](C(=O)[O-])O)OP(=O)([O-])[O-]
Canonical SMILES C(C(C(=O)[O-])O)OP(=O)([O-])[O-]

Introduction

Chemical Identity and Structure

Basic Identification

3-Phosphonato-D-glycerate(3-) is an organophosphate oxoanion derived from the deprotonation of the carboxy and phosphate OH groups of 3-phospho-D-glyceric acid. It exists as the predominant ionic species at physiological pH (7.3) and functions as a fundamental metabolite in human biochemistry .

The compound is formally classified as:

  • An organophosphate oxoanion

  • A hydroxy monocarboxylic acid anion

  • A conjugate base of 3-phospho-D-glyceric acid

Chemical Structure and Properties

The molecular formula of 3-phosphonato-D-glycerate(3-) is C₃H₄O₇P³⁻ with a molecular weight of approximately 182.97 daltons . Its structure contains a three-carbon backbone with a carboxylate group, a hydroxyl group, and a phosphate group.

PropertyValue
Molecular FormulaC₃H₄O₇P³⁻
Average Molecular Weight182.97 daltons
SMILES NotationC(C(C(=O)[O-])O)OP(=O)([O-])[O-]
Charge-3
StereochemistryD-configuration
Parent Compound3-phospho-D-glyceric acid

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

SynonymReference
3-phosphonato-D-glycerate(3-)
3-P-D-glycerate
D-glycerate-3-P
3fjg (identifier)
4gwk (identifier)

The IUPAC name for the related parent compound is (2R)-2-hydroxy-3-(phosphonatooxy)propanoate .

Biochemical Significance

Metabolic Role

3-Phosphonato-D-glycerate(3-) serves as a critical intermediate in central carbon metabolism. The related compound, 3-phosphoglyceric acid, functions as a key metabolite in both glycolysis and the Calvin-Benson cycle . During glycolysis, 3-phosphoglycerate is produced from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase, which simultaneously generates ATP .

In the Calvin-Benson cycle, 3-phosphoglycerate is typically the product formed after the fixation of CO₂, with two molecules of 3-phosphoglycerate produced for each molecule of CO₂ fixed . This makes it a fundamental component of photosynthetic carbon fixation.

Position in Metabolic Pathways

The compound occupies a strategic position in metabolic networks, connecting various pathways:

PathwayRoleReaction Direction
GlycolysisIntermediate1,3-bisphosphoglycerate → 3-phosphoglycerate → 2-phosphoglycerate
GluconeogenesisIntermediateReverse of glycolysis
Calvin-Benson CyclePrimary fixation productRuBP + CO₂ → Unstable 6C intermediate → 2× 3-phosphoglycerate
Serine BiosynthesisPrecursor3-phosphoglycerate → 3-phosphohydroxypyruvate → serine

The dynamic interconversion between 3-phosphoglycerate and 2-phosphoglycerate, catalyzed by phosphoglycerate mutase, represents a crucial step in energy metabolism .

Enzymatic Interactions

Key Enzymes and Reactions

Several enzymes interact specifically with 3-phosphoglycerate, catalyzing various transformations:

Phosphoglycerate Kinase (PGK)

This enzyme catalyzes the conversion between 3-phosphoglycerate and 1,3-bisphosphoglycerate:

ATP + 3-phospho-D-glycerate ⇌ ADP + 3-phospho-D-glyceroyl phosphate

In glycolysis, this reaction proceeds in the direction of ATP synthesis, while in the Calvin cycle, it consumes ATP .

Phosphoglycerate Mutase

This enzyme catalyzes the reversible interconversion of 3-phosphoglycerate and 2-phosphoglycerate:

3-phospho-D-glycerate ⇌ 2-phospho-D-glycerate

Multiple isoforms of this enzyme exist, including phosphoglycerate mutase 1, 2, and 3 .

D-3-Phosphoglycerate Dehydrogenase

This enzyme catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate:

3-phospho-D-glycerate + NAD(+) → 3-phosphonooxypyruvate + NADH

This reaction represents the first step in the serine biosynthesis pathway.

Enzyme Table

EnzymeEC NumberReactionRoleReference
Phosphoglycerate Kinase2.7.2.3ATP + 3-phosphoglycerate ⇌ ADP + 1,3-bisphosphoglycerateEnergy coupling
Phosphoglycerate Mutase5.4.2.13-phosphoglycerate ⇌ 2-phosphoglycerateIsomerization
D-3-Phosphoglycerate Dehydrogenase1.1.1.953-phosphoglycerate + NAD+ → 3-phosphohydroxypyruvate + NADHSerine biosynthesis
Bisphosphoglycerate Mutase5.4.2.41,3-bisphosphoglycerate → 2,3-bisphosphoglycerateRed blood cell function

Biological Distribution and Function

Occurrence in Living Systems

3-Phosphonato-D-glycerate(3-) and its related forms exist across all domains of life, from bacteria to humans . As a fundamental metabolite, it is present in virtually all cells that perform glycolysis or photosynthesis.

Specialized Functions

Beyond its role in central metabolism, 3-phosphoglycerate serves as:

  • A precursor for serine biosynthesis, which subsequently leads to the production of glycine and cysteine through the homocysteine cycle

  • A connection point between glycolysis and other metabolic pathways

  • An indicator of cellular energy status

Research Applications and Developments

Metabolic Engineering

The central position of 3-phosphoglycerate in carbon metabolism makes it a target for metabolic engineering approaches. Manipulation of enzymes interacting with this compound can redirect carbon flux toward desired products.

Enzymatic Assays

D-Glyceraldehyde 3-phosphate, which is metabolically related to 3-phosphoglycerate, has been demonstrated as a crucial reagent in enzymatic assays for glycolysis pathways. These assays are particularly valuable for assessing glyceraldehyde 3-phosphate dehydrogenase activities, which play a vital role in understanding cellular energy production and metabolic disorders .

Bacterial Metabolism Studies

Research has shown that L-glyceraldehyde 3-phosphate can be metabolized by Escherichia coli to produce sn-glycerol 3-phosphate (G3P) through an NADPH-dependent enzyme. This conversion is significant as G3P can be incorporated into bacterial phosphoglycerides . This finding illustrates the diverse metabolic pathways involving phosphorylated glycerate derivatives across different organisms.

Analytical Methods

Detection and Identification

The presence of 3-phosphonato-D-glycerate(3-) in biological samples can be detected through various analytical techniques:

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Enzymatic assays using specific enzymes like phosphoglycerate kinase

Spectral Properties

The compound has characteristic spectral properties that aid in its identification:

Analytical MethodObservable Properties
Mass SpectrometryMolecular ion peak at m/z ≈ 183
NMR SpectroscopyCharacteristic phosphorus and carbon signals
Infrared SpectroscopyDistinct phosphate and carboxylate absorption bands

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